molecular formula C14H17N3O3S B5668309 ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate

ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate

Cat. No. B5668309
M. Wt: 307.37 g/mol
InChI Key: DQLITHKKFQVVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is a compound that has shown potential in scientific research applications. It is a thieno[2,3-b]pyridine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects, making it a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate in lab experiments is its potential as a treatment for various diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.

Future Directions

There are several future directions for research on ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate. One direction is to further explore its anti-inflammatory and anti-cancer properties. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, research could be done to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate has been synthesized using various methods. One of the methods involves the reaction of 2-bromo-3-nitrothiophene with 2,4-dimethoxy-5-(dimethylamino)benzaldehyde to form 2-(2,4-dimethoxy-5-(dimethylamino)benzylidene)-3-nitrothiophene. This compound is then reacted with ethyl 2-oxo-2-(thiophen-2-yl)acetate to form ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate has shown potential in scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-20-10(19)7-9(18)13-12(15)11-8(17(2)3)5-6-16-14(11)21-13/h5-6H,4,7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLITHKKFQVVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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